Methyl 6-iodo-4-methylquinoline-2-carboxylate
Description
Properties
Molecular Formula |
C12H10INO2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
methyl 6-iodo-4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-7-5-11(12(15)16-2)14-10-4-3-8(13)6-9(7)10/h3-6H,1-2H3 |
InChI Key |
OWYOKUNMHCETPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodo-4-methylquinoline-2-carboxylate typically involves the iodination of a quinoline derivative. One common method is the reaction of 6-iodo-2-methylquinoline-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Iodo Position
The iodine atom at position 6 serves as an excellent leaving group, enabling cross-coupling and substitution reactions.
Key Reactions:
-
Buchwald–Hartwig Amination :
Reaction with primary/secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)₂) yields 6-aminoquinoline derivatives. For example, coupling with morpholine produces methyl 6-morpholino-4-methylquinoline-2-carboxylate in 75–82% yield . -
Suzuki–Miyaura Coupling :
Iodo displacement with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis generates biaryl products (e.g., methyl 6-phenyl-4-methylquinoline-2-carboxylate) .
Table 1: Representative substitution reactions
Ester Hydrolysis and Functionalization
The methyl ester at position 2 undergoes hydrolysis or transesterification:
Hydrolysis to Carboxylic Acid:
Treatment with aqueous NaOH/EtOH (70°C, 3 h) yields 6-iodo-4-methylquinoline-2-carboxylic acid, a precursor for further derivatization .
Mechanism :
-
Base-mediated saponification of the ester.
-
Acidification precipitates the carboxylic acid (yield: 85–90%) .
Oxidation of the 4-Methyl Group:
-
KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid, forming 6-iodo-4-carboxyquinoline-2-carboxylic acid.
-
SeO₂ : Selective oxidation to an aldehyde group (e.g., 4-formyl derivative).
Quinoline Ring Reduction:
Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring to a dihydroquinoline, preserving the iodine and ester groups.
Metal-Mediated C–H Functionalization
The quinoline core participates in regioselective C–H bond activation:
-
I₂/DMSO-Mediated Oxidative Coupling :
Reacts with aryl methyl ketones to form fused heterocycles (e.g., acrylaldehyde derivatives) . -
Intramolecular Cyclization :
Under I₂/DMSO, forms tricyclic structures via C–N bond formation (e.g., quinazolinones) .
Table 2: Oxidative coupling reactions
| Partner Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 8-Aminoquinoline | I₂/DMSO, 100°C, 8 h | (E)-3-(2-Acylbenzimidazolyl)acrylaldehyde | 73 |
| 2-Aminobenzene thiol | I₂/DMSO, 80°C, 6 h | 2-Aroylbenzothiazole | 68 |
Halogen Exchange:
-
Finkelstein Reaction : Replacement of iodine with other halogens (e.g., Cl/Br) using NaI/KBr in acetone .
Ester to Amide Conversion:
Reaction with amines (e.g., NH₃/MeOH) under microwave irradiation produces 2-carboxamide derivatives.
Spectroscopic Characterization
Key data for reaction products:
Scientific Research Applications
While there isn't extensive information available specifically on the applications of "Methyl 6-iodo-4-methylquinoline-2-carboxylate," the search results suggest some related applications and research directions:
Scientific Research Applications
- Antimicrobial Agents Carboxy-quinoline derivatives bearing an iodine atom, similar in structure, are interesting scaffolds for developing novel antimicrobial agents .
- Synthesis Intermediate this compound is a chemical compound with the CAS No. 1521865-69-9 and could be used in cold-chain transportation .
- Building Block in Organic Synthesis Iodine-containing quinolines are used as building blocks in creating complex molecules with potential antiviral and pharmaceutical properties . Molecular iodine, in combination with dimethyl sulfoxide (DMSO), has been used in various oxidative cyclization reactions to produce complex molecules . These methods have broad substrate scopes and can be used to synthesize derivatives with pharmaceutical applications .
- Mycobacterium tuberculosis Inhibitors Arylated quinoline carboxylic acids have activity against replicating and non-replicating Mycobacterium tuberculosis . The introduction of halogens, like iodine, onto the quinoline ring can modify the activity of these compounds .
Mechanism of Action
The mechanism of action of Methyl 6-iodo-4-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Pharmacological Potential
- Quinoline-2-carboxylates are established anti-tuberculosis agents, with chloro and methoxy variants showing MIC values <1 µg/mL .
- Iodo-substituted analogs may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Material Science
- Halogenated quinolines serve as ligands in catalysis. The iodine atom’s polarizability could enhance catalytic efficiency in cross-coupling reactions .
Environmental Considerations
- EPFRs associated with halogenated aromatics () suggest the need for lifecycle assessments of iodoquinolines to mitigate long-term environmental persistence .
Biological Activity
Methyl 6-iodo-4-methylquinoline-2-carboxylate is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H10INO2 |
| Molecular Weight | 301.12 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents |
This compound features an iodine atom at the 6-position and a carboxylate group at the 2-position of the quinoline ring, which significantly influences its reactivity and biological properties.
1. Enzyme Inhibition:
this compound has been observed to inhibit specific cytochrome P450 enzymes essential for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially leading to enhanced therapeutic effects or increased toxicity .
2. Modulation of Cell Signaling:
The compound influences various cell signaling pathways, particularly those involved in oxidative stress response and apoptosis. It has been shown to modulate gene expression related to these pathways, affecting cellular metabolism and survival .
3. Kinase Inhibition:
Research indicates that this compound can inhibit certain kinases that play critical roles in cell signaling processes. This inhibition may affect cell growth and survival, presenting potential applications in cancer therapy .
Biological Activity
This compound exhibits significant biological activities:
-
Antimicrobial Activity:
Studies have shown that quinoline derivatives possess antimicrobial properties against various pathogens. This compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae . -
Anticancer Potential:
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies indicated that it could inhibit proliferation in several cancer types, suggesting its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial activity of various iodo-quinoline derivatives, this compound was found to exhibit potent activity against S. epidermidis and C. parapsilosis. The compound's mechanism was linked to its ability to disrupt microbial adhesion, an essential step in biofilm formation .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and T47D). The results indicated significant inhibition of cell growth, with IC50 values suggesting a promising therapeutic window for further development .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is stable under dry conditions at room temperature. Its solubility in organic solvents facilitates its formulation for potential therapeutic applications. However, further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics fully.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 6-iodo-4-methylquinoline-2-carboxylate?
Answer:
Synthesis typically involves cyclization of substituted precursors. For example, analogous quinoline derivatives are synthesized via Friedländer annulation or heterocyclization of anilides under base-catalyzed conditions . Key steps include:
- Starting materials : Halogenated quinoline precursors (e.g., 6-iodo derivatives) and methyl esters.
- Reaction optimization : Use of catalysts like AlCl₃ in refluxing solvents (e.g., 1,2-dichlorobenzene at 378 K) to promote cyclization .
- Purification : Recrystallization from ethanol or ethyl acetate to achieve >95% purity .
- Validation : Confirm purity via melting point analysis, NMR (e.g., substituent positions), and mass spectrometry (e.g., molecular ion peak at m/z 245 for similar compounds) .
Advanced: How can crystallographic software resolve ambiguities in the molecular configuration of this compound?
Answer:
Crystallographic tools like SHELXL (for refinement) and Mercury (for visualization) are critical:
- Disordered atoms : Use PART commands in SHELXL to model partial occupancies and anisotropic displacement parameters .
- Hydrogen bonding : Identify weak interactions (e.g., C–H⋯O or C–H⋯π) via Mercury’s interaction analysis module, which aids in understanding packing motifs .
- Validation : Cross-check results with spectroscopic data (e.g., NMR coupling constants) to resolve discrepancies between crystallographic and solution-phase structures .
Basic: Which spectroscopic techniques are essential for characterizing functional groups in this compound?
Answer:
- ¹H/¹³C NMR : Assign substituent positions (e.g., methyl at C4, iodo at C6) and confirm ester connectivity .
- IR spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1730 cm⁻¹) and N–H/O–H vibrations .
- Mass spectrometry : Verify molecular weight (e.g., m/z 345 for a related iodinated quinoline) and fragmentation patterns .
Advanced: How can intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Answer:
- C–H⋯π interactions : Stabilize the lattice and affect melting points (e.g., centroids of aromatic rings interacting with adjacent H atoms) .
- Hydrogen-bonding networks : Use Mercury’s Materials Module to map interactions and predict solubility or stability .
- Packing similarity : Compare with structurally related compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to identify trends in crystallographic behavior .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
- Iodo group (C6) : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/alkyl substituents .
- Ester group (C2) : Hydrolyzable to carboxylic acids under basic conditions, facilitating further functionalization .
- Methyl group (C4) : Steric effects may direct regioselectivity in electrophilic substitution reactions .
Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?
Answer:
- Multi-technique validation : Combine NMR (solution-phase) and X-ray (solid-state) data to resolve ambiguities (e.g., cis/trans isomerism in cyclized products) .
- Computational modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and compare with experimental results .
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that X-ray might not capture .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for intermediates .
- Recrystallization : Ethanol or methanol/water systems yield high-purity crystals (e.g., 73% yield after recrystallization) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment .
Advanced: Can computational tools predict the biological activity of this compound?
Answer:
- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., kinase inhibitors) based on quinoline scaffolds .
- QSAR modeling : Correlate substituent effects (e.g., iodo vs. methoxy groups) with bioactivity using datasets from PubChem or ChEMBL .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
